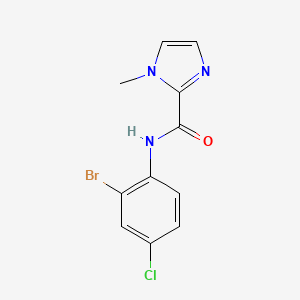

N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

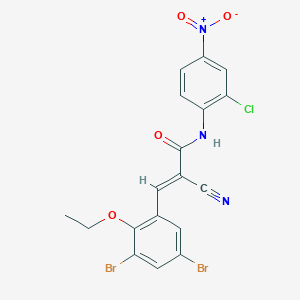

“N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted at the 1-position with a methyl group and at the 2-position with a carboxamide group. The nitrogen atom at the 3-position of the imidazole ring is bonded to a phenyl ring, which is disubstituted with bromine and chlorine atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazole ring, followed by various substitution reactions to introduce the methyl, carboxamide, and phenyl groups. The bromine and chlorine atoms could be introduced onto the phenyl ring through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar imidazole ring and the phenyl ring, both of which are aromatic and contribute to the compound’s stability. The bromine and chlorine atoms on the phenyl ring are halogens, which are electron-withdrawing and would deactivate the phenyl ring towards further electrophilic aromatic substitution reactions .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The carboxamide group could be hydrolyzed to yield a carboxylic acid and an amine. The bromine and chlorine atoms could be replaced with other groups through nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxamide group and the halogens would increase its polarity and potentially its solubility in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the strong intermolecular forces resulting from the polar functional groups and the large size of the molecule .Scientific Research Applications

Synthesis of Novel Derivatives for Anti-inflammatory and Analgesic Activities

A study by Soyer Can et al. (2021) involved synthesizing new carboxamides derived from the imidazo[2,1-b]thiazole skeleton, including molecules related to N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide. These compounds were investigated for their anti-inflammatory and analgesic activities. Some derivatives showed significant cell viability and non-cytotoxicity, indicating potential for pharmaceutical applications in pain management and inflammation control (Soyer Can et al., 2021).

Antitumor Properties

The research by Stevens et al. (1984) explored the synthesis and chemistry of similar compounds, particularly focused on their antitumor activities. They found that certain derivatives have curative activity against leukemia and might act as prodrugs for other known antitumor agents (Stevens et al., 1984).

Transformation in Chemical Synthesis

Lobana et al. (2011) described a chemical reaction that converts 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole, a process that involves the use of copper(I) bromide. This study illustrates the chemical transformations that can be applied to related compounds for various synthetic applications (Lobana et al., 2011).

Synthesis and Antimicrobial Activity

Jyothi et al. (2019) conducted a study on the green synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides, which share a structural similarity with N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide. These compounds were screened for their antimicrobial activities, showing promising results against various microorganisms (Jyothi et al., 2019).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. The presence of the imidazole ring suggests potential biological activity, as imidazole rings are found in many biologically active compounds .

Safety and Hazards

As with any chemical compound, handling “N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide” would require appropriate safety precautions. The specific hazards associated with this compound are not known, but in general, compounds containing halogens can be hazardous and may require special handling and disposal procedures .

Future Directions

The study of “N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide” could potentially contribute to various fields, including medicinal chemistry, materials science, and chemical biology. Its synthesis and characterization could provide valuable insights into the chemical behavior of imidazole derivatives and halogenated aromatic compounds .

properties

IUPAC Name |

N-(2-bromo-4-chlorophenyl)-1-methylimidazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN3O/c1-16-5-4-14-10(16)11(17)15-9-3-2-7(13)6-8(9)12/h2-6H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHWJYBZACOLMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)NC2=C(C=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2634448.png)

![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2634456.png)

![7-(4-Fluorophenyl)-2-phenylimidazo[1,2-A]pyrazin-8-one](/img/structure/B2634458.png)

![Methyl 5-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2634459.png)

![N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634462.png)

![6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634463.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2634465.png)

![ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2634466.png)

![2-Methyl-4-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2634467.png)